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molecular formula C14H26O5 B168744 Diisoamyl malate CAS No. 1587-19-5

Diisoamyl malate

Cat. No. B168744
M. Wt: 274.35 g/mol
InChI Key: FNQVCKJDSDFDTE-UHFFFAOYSA-N
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Patent
US06369146B1

Procedure details

Diisoamyl-DL-malate was prepared using a procedure similar to that in Example 4. To the reaction flask, DL-malic acid (87.54 g), 3-methyl-1-butanol (285 mL) and Amberlyst® 15 ion exchange resin (11.9) were added. The mixture was placed under nitrogen and heated to reflux. At 109° C., two phases started to collect in the Dean-Stark trap. The reaction was maintained at 110° C. for 8 hr, during this time water was continuously removed. The product was dissolved in diethyl ether and separated from the catalyst via filtration over a bed of silica. The organic layer was washed with saturated sodium bicarbonate a number of times, washed once with water, and dried over magnesium sulfate. Diethyl ether was removed via rotary evaporation. Diisoamyl-DL-malate was obtained as a low viscosity, clear colorless liquid with a slight odor (130 g, 72% yield) after pumping on the sample in vacuo to remove residual 3-methyl-1-butanol.
Quantity
87.54 g
Type
reactant
Reaction Step One
[Compound]
Name
resin ( 11.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11]([CH3:15])[CH2:12][CH2:13]O>>[CH2:13]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:13][CH2:12][CH:11]([CH3:15])[CH3:10])=[O:6])[OH:3])[CH2:12][CH:11]([CH3:15])[CH3:10]

Inputs

Step One
Name
Quantity
87.54 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
resin ( 11.9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
285 mL
Type
reactant
Smiles
CC(CCO)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Diisoamyl-DL-malate was prepared
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
At 109° C.
CUSTOM
Type
CUSTOM
Details
to collect in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
was continuously removed
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in diethyl ether
CUSTOM
Type
CUSTOM
Details
separated from the catalyst via filtration over a bed of silica
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate a number of times
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Diethyl ether was removed via rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)C)OC(C(O)CC(=O)OCCC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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